molecular formula C7H6N2S B1331513 Thieno[2,3-b]pyridin-3-amine CAS No. 26579-54-4

Thieno[2,3-b]pyridin-3-amine

Cat. No.: B1331513
CAS No.: 26579-54-4
M. Wt: 150.2 g/mol
InChI Key: FIJSXJNXPHKJIR-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-3-amine (CAS 26579-54-4) is a high-value nitrogen- and sulfur-containing heterocyclic building block that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure and is supplied as a crystalline solid with a molecular formula of C7H6N2S and a molecular weight of 150.20 g/mol. The core research value of this compound lies in its diverse biological activities and applications across multiple therapeutic areas. In infectious disease research, novel derivatives clubbed with thiazole rings have demonstrated potent broad-spectrum antimicrobial activity . Specific compounds exhibited significant efficacy against Gram-positive S. aureus (IC50 18.9 ± 0.63 – 24.3 ± 0.74 µg/mL) and Gram-negative E. coli (IC50 14.2 ± 0.41 – 19.5 ± 0.64 µg/mL), as well as antifungal activity against C. albicans (IC50 19.2 ± 0.58 – 23.4 ± 0.65 µg/mL), outperforming standard antibiotic drugs in some assays . The mechanism of action for antimicrobial activity is believed to involve inhibition of bacterial DNA gyrase B, a validated antimicrobial target . In neuroscience research, thieno[2,3-b]pyridine amines have been developed as tacrine analogs for Alzheimer's disease therapy . These compounds function as potent cholinesterase inhibitors, with leading candidates showing IC50 values of 1.55 µM for acetylcholinesterase and 0.23 µM for butyrylcholinesterase inhibition . The most active cholinesterase inhibitors also displayed additional anti-Alzheimer's properties through inhibitory activity against amyloid-beta (βA) aggregation and β-secretase 1 (BACE1), along with neuroprotective effects . In oncology, thieno[2,3-b]pyridine derivatives have shown promising anticancer properties through multiple mechanisms . A specific derivative demonstrated cytotoxicity against breast cancer cell lines MDA-MB-231 (triple-negative) and MCF-7, with treatment inducing significant apoptosis and impacting cancer stem cell populations . The compound also modulated glycosphingolipid expression on cancer stem cells and altered key metabolic pathways in cancer cells, including glycolysis, gluconeogenesis, and pyruvate metabolism . The proposed mechanism involves targeting phosphoinositide-specific phospholipase C (pi-PLC) and interacting with lipophilic enzyme pockets . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSXJNXPHKJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949425
Record name Thieno[2,3-b]pyridin-3-amine
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26579-54-4
Record name 26579-54-4
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Record name Thieno[2,3-b]pyridin-3-amine
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Record name thieno[2,3-b]pyridin-3-amine
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Synthetic Methodologies and Strategies for Thieno 2,3 B Pyridine 3 Amine and Its Derivatives

Classical Approaches to Thieno[2,3-b]pyridine (B153569) Core Synthesis

The construction of the thieno[2,3-b]pyridine core has been achieved through several established synthetic routes. These methods often involve the formation of either the thiophene (B33073) or the pyridine (B92270) ring as the key ring-closing step.

Gewald Reaction and its Adaptations for Aminothiophenes

The Gewald reaction is a cornerstone in thiophene synthesis, providing a direct route to 2-aminothiophenes. wikipedia.orgresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene ring. wikipedia.org

While the classical Gewald reaction is a powerful tool, its application in the synthesis of the thieno[2,3-b]pyridine system requires specific adaptations. The starting materials need to be carefully chosen to incorporate the pyridine moiety or a precursor that can be subsequently cyclized to form the pyridine ring. arkat-usa.org Modifications to the standard Gewald protocol, such as the use of microwave irradiation, have been shown to improve reaction yields and reduce reaction times. wikipedia.org

A notable variation involves the use of cyanoacetone in a modified Gewald reaction to produce 3-acetyl-2-aminothiophenes, which can serve as versatile building blocks for more complex heterocyclic systems. nih.gov The reaction of cyanoacetone with α-mercaptoaldehyde dimers in the presence of triethylamine (B128534) in DMF has been reported to afford these novel 3-acetyl-2-aminothiophenes. nih.gov

Table 1: Examples of Gewald Reaction Adaptations for Aminothiophene Synthesis

Starting MaterialsReagents and ConditionsProductReference
Ketone/Aldehyde, α-CyanoesterElemental Sulfur, BasePolysubstituted 2-Aminothiophene wikipedia.org
Cyanoacetone, α-Mercaptoaldehyde DimersTriethylamine, DMF, 60 °C3-Acetyl-2-aminothiophene nih.gov

Cyclization Reactions for Thienopyridine Ring Formation

The formation of the thieno[2,3-b]pyridine ring system is often accomplished through intramolecular cyclization reactions. igi-global.com A common and effective strategy is the Thorpe-Ziegler cyclization. igi-global.comsciforum.net This reaction typically involves the base-catalyzed intramolecular cyclization of a 2-(cyanomethylthio)pyridine derivative. igi-global.com

For instance, starting from 3-cyanopyridine-2(1H)-thiones, alkylation with α-haloacetonitriles or related compounds furnishes the necessary precursor for Thorpe-Ziegler cyclization. igi-global.com This approach allows for the direct construction of the 3-aminothieno[2,3-b]pyridine core. sciforum.net

Another important cyclization strategy is the Gould-Jacobs reaction, which is utilized to form the pyridine ring onto a pre-existing thiophene structure. igi-global.com This method involves the reaction of an aminothiophene with a suitable three-carbon electrophile, leading to the formation of the fused pyridine ring. igi-global.com

Furthermore, multicomponent cascade reactions have been developed to synthesize thieno[2,3-b]pyridine derivatives. These reactions can involve the intramolecular cyclization of 2-aminothiophenes bearing a substituent with an electrophilic γ-carbon atom at the 3-position. igi-global.com

Table 2: Key Cyclization Reactions for Thieno[2,3-b]pyridine Synthesis

Reaction TypePrecursorKey TransformationProductReference
Thorpe-Ziegler Cyclization2-(Cyanomethylthio)pyridine derivativeIntramolecular cyclization3-Aminothieno[2,3-b]pyridine igi-global.comsciforum.net
Gould-Jacobs ReactionAminothiophene and a three-carbon electrophilePyridine ring formationThieno[3,2-b]pyridine derivative igi-global.com
Intramolecular Electrophilic Aromatic CyclizationThiophen-2-yl-acrylates derivativeIodine-mediated cyclizationThieno[3,2-b]pyridine derivative igi-global.com

Reaction of Pyridine-2(1H)-thiones with Halogenated Compounds

A widely used and versatile method for the synthesis of thieno[2,3-b]pyridines involves the reaction of pyridine-2(1H)-thiones with various halogenated compounds. sciforum.nettandfonline.comscispace.com This approach typically begins with the S-alkylation of the pyridine-2(1H)-thione with an α-halo carbonyl compound, an α-haloacetonitrile, or a related electrophile. sciforum.nettandfonline.com

The resulting S-alkylated intermediate can then undergo an intramolecular cyclization to form the thiophene ring fused to the pyridine core. tandfonline.com For example, the reaction of 3-cyanopyridine-2(1H)-thiones with 2-chloroacetanilides in the presence of a strong base leads to the formation of 3-aminothieno[2,3-b]pyridine-2-carboxamides through a one-pot Thorpe–Ziegler cascade reaction. sciforum.net

Similarly, the reaction of pyridine-2(1H)-thione derivatives with α-halo-reagents can yield nicotinic acid esters, which can subsequently be cyclized to the corresponding thieno[2,3-b]pyridines by heating in an ethanol/piperidine solution. tandfonline.com The reaction of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(LH)-thiones with compounds like phenacyl bromide or chloro-N-arylacetamides also furnishes 2-functionalized 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridines. scispace.com

Advanced Synthetic Transformations of Thieno[2,3-b]pyridine-3-amine

Once the thieno[2,3-b]pyridin-3-amine core is synthesized, further modifications can be introduced to generate a diverse range of derivatives with specific properties.

Functionalization of the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine nucleus is amenable to various functionalization reactions, allowing for the introduction of a wide array of substituents. nih.gov The amino group at the 3-position is a key handle for derivatization. For example, acylation of the 3-amino group is a common transformation. sciforum.net The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride yields the corresponding 3-(chloroacetylamino) derivatives, which can be further reacted with nucleophiles like sodium azide. sciforum.net

Selective oxidation of the thieno[2,3-b]pyridine core can also lead to functionalized products such as N-oxides and S-oxides. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have been employed to construct the thieno[2,3-b]pyridine core with high regioselectivity. This modern approach involves coupling a substituted pyridine with a suitable boronic acid, followed by cyclization to form the thiophene ring.

Table 3: Examples of Functionalization Reactions of the Thieno[2,3-b]pyridine Core

Regio- and Stereoselective Oxidative Dimerization Reactions

An interesting and unusual transformation of 3-aminothieno[2,3-b]pyridine-2-carboxamides is their oxidative dimerization. nih.govacs.org Treatment of these compounds with an oxidizing agent, such as sodium hypochlorite (B82951), can lead to the formation of complex, polyheterocyclic structures. nih.govacs.org

This reaction has been found to be highly regio- and stereoselective. nih.govacs.org The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous sodium hypochlorite in dioxane or under phase-transfer catalysis conditions has been reported to yield novel pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. nih.gov The reaction proceeds with a high degree of stereoselectivity, producing only one enantiomeric pair out of several possibilities. acs.org The nature of the solvent has been observed to influence the reaction pathway and the final products formed. nih.govacs.org

This oxidative dimerization represents a powerful method for the construction of large, complex, and stereochemically defined heterocyclic systems from relatively simple thieno[2,3-b]pyridine precursors.

Camps-type Cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

A key strategy for synthesizing derivatives of this compound involves the Camps-type cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This method provides a pathway to construct fused polycyclic systems.

The initial step in this synthesis is the preparation of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This is achieved by reacting 3-aminothieno[2,3-b]pyridines with a cyanoacetylating agent. researchgate.net A particularly effective and convenient reagent for this purpose is 1-cyanoacetyl-3,5-dimethylpyrazole. researchgate.netresearchgate.net This reagent is favored due to its accessibility and efficiency in reacting with various amines, including heterocyclic amines. researchgate.net The reaction of 3-aminothieno[2,3-b]pyridines with 1-cyanoacetyl-3,5-dimethylpyrazole readily yields the desired substituted cyanoacetamides in good yields. researchgate.net

Once the N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides are obtained, they can undergo an intramolecular Camps-type cyclization. researchgate.net This reaction is typically induced by treatment with an alkali. researchgate.netsciforum.net Specifically, when N-(2-alkoxycarbonylthieno[2,3-b]pyridin-3-yl)cyanoacetamides are subjected to these conditions, they cyclize to form dipyridothiophenes. researchgate.netsciforum.net Quantum chemical calculations have been employed to estimate the relative stability of the possible tautomers of these products. researchgate.netsciforum.net

Interestingly, the nature of the substituent at the 2-position of the thieno[2,3-b]pyridine ring dictates the outcome of the cyclization. While alkoxycarbonyl derivatives lead to dipyridothiophenes, the cyclization of 3-(2-cyanoacetamido)thieno[2,3-b]pyridine-2-carboxamides results in the formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.netsciforum.net

A competing reaction that can occur is the intramolecular Camps-type cyclization of the starting thienopyridine substrate itself, especially in the presence of a base. researchgate.net For instance, in reactions of 3-(cyanoacetylamino)thienopyridines with arylmethylidene malononitriles using either morpholine (B109124) or potassium hydroxide (B78521) as a base, the formation of a product resulting from this competing intramolecular cyclization was observed. researchgate.net

Synthesis of Novel Thieno[2,3-b]pyridine-based Compounds for Biological Evaluation

The thieno[2,3-b]pyridine framework serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Researchers have developed various synthetic strategies to create libraries of these derivatives for biological screening.

One common approach begins with the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides. These intermediates can then be used in a series of reactions to generate a diverse range of fused heterocyclic systems. For example, condensation of these carboxamides with cyclohexanone (B45756) leads to the formation of 1'H-spiro[cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'(3'H)-ones. researchgate.net These spiro compounds can be further modified to produce a variety of 4-substituted derivatives. researchgate.net

Another strategy involves the use of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile as a starting material. researchgate.net This compound can be utilized to synthesize a range of thienopyridine derivatives bearing different aryl substituents on the fused thiophene ring. researchgate.net These compounds have been synthesized to explore their potential as antibacterial and antifungal agents. researchgate.net

Further diversification of the thieno[2,3-b]pyridine core has been achieved through reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxamides with various reagents to produce pyridothienopyrimidine derivatives. researchgate.net These novel compounds have been evaluated for their antimicrobial and anticancer activities. researchgate.net Some of these derivatives have shown significant cytotoxic activity against cancer cell lines like HepG-2 and MCF-7 and have been investigated as EGFR kinase inhibitors. researchgate.net

The synthesis of thieno[2,3-b]pyridines has also been accomplished starting from 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile, which can be reacted with chloroacetone, ethyl chloroacetate, ω-bromoacetophenone, and chloroacetonitrile. researchgate.net These resulting thieno[2,3-b]pyridines can then be converted into novel pyrido[4′,5′:4,5]thieno[3,2-d]pyrimidines. researchgate.net

The following table provides examples of synthesized Thieno[2,3-b]pyridine derivatives and their reported biological activities.

Compound ClassStarting MaterialBiological Target/Activity
Pyridothienopyrimidine derivatives3-Amino-thieno[2,3-b]pyridine-2-carboxamidesAntibacterial, Antifungal, Anticancer (EGFR kinase inhibitors) researchgate.netresearchgate.net
Thienopyridine derivatives with aryl substituents4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileAntibacterial, Antifungal researchgate.net
Pyrido[4′,5′:4,5]thieno[3,2-d]pyrimidines6-Benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrileNot specified researchgate.net
5-Bromo-thieno[2,3-b]pyridines5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrilePIM-1 inhibitors, Cytotoxic agents tandfonline.com
Thieno[2,3-b]pyridine derivativesPyridinethionePotential for various biomedical applications nih.gov

Gram-Scale Synthesis Methodologies

While the above sections describe various synthetic routes to Thieno[2,3-b]pyridine derivatives, the ability to produce these compounds on a larger, gram-scale is crucial for further preclinical and clinical development. Information specifically detailing established gram-scale synthesis methodologies for this compound in the provided search results is limited. However, some of the described synthetic strategies appear amenable to scale-up.

For instance, the one-pot synthesis of substituted thieno[2,3-b]pyridines from enaminones and 2-cyanothioacetamide (B47340) in the presence of potassium carbonate, followed by reaction with methylene-active bromides, has been reported to provide good yields (78-90%). researchgate.net This facile and efficient one-pot nature of the reaction suggests its potential for scalability.

Similarly, the synthesis of 3-amino-thieno[2,3-b]pyridine-2-carbonitrile (B1626447) from 2-chloro-3-cyanopyridine (B134404) and O-ethyl S-cyanomethylxanathate is a potential route for larger scale production. chemicalbook.com The reaction of 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various chloroacetamides or phenacyl bromides has also been shown to produce the corresponding thieno[2,3-b]pyridine derivatives in good yields (e.g., 72% for 3-amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide). tandfonline.com

Further development and optimization of these or similar reactions would be necessary to establish a robust and efficient gram-scale synthesis of this compound and its derivatives.

Structure Activity Relationship Sar Studies of Thieno 2,3 B Pyridine 3 Amine Derivatives

Influence of Substituents on Biological Activity

The biological activity of thieno[2,3-b]pyridine-3-amine derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic core. Understanding the impact of these substitutions is crucial for the rational design of more potent and selective therapeutic agents.

Substitutions at the 6-position of the thieno[2,3-b]pyridine (B153569) core have been shown to be a critical determinant of biological activity in several therapeutic areas.

In the context of anti-inflammatory agents, a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production. nih.gov The SAR studies revealed that the nature of the substituent on the 6-aryl ring plays a significant role in the observed activity. For instance, derivatives with a 4-methoxyphenyl (B3050149) or a 4-chlorophenyl group at the 6-position demonstrated potent inhibitory effects on NO production. nih.gov

Furthermore, in the development of agents against Mycobacterium tuberculosis, substitutions at the 6-position of the 3-aminothieno[2,3-b]pyridine core were found to be essential for activity. nih.gov Specifically, compounds with hydrogen bond acceptors in the para-position of a phenyl ring at the 6-position exhibited the most promising activity. nih.gov For example, a derivative with a 4-methoxyphenyl group at the 6-position showed significant antitubercular activity, suggesting that the methoxy (B1213986) group acts as a hydrogen bond acceptor, which is crucial for the pharmacophore's activity. nih.gov Conversely, the introduction of a chlorine atom at the 6-position resulted in a loss of activity. nih.gov

The following table summarizes the impact of various substituents at the 6-position on the anti-inflammatory and anti-tuberculosis activities of thieno[2,3-b]pyridine-3-amine derivatives.

6-Position SubstituentTargetBiological ActivityReference
4-MethoxyphenylNO ProductionPotent Inhibition nih.gov
4-ChlorophenylNO ProductionPotent Inhibition nih.gov
4-MethoxyphenylM. tuberculosisActive (IC90 = 1.4 µM for a related derivative) nih.gov
ChlorineM. tuberculosisInactive nih.gov

The 4-position of the thieno[2,3-b]pyridine core has been identified as another key site for modification to influence biological activity.

In the pursuit of novel antiplasmodial agents targeting the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), molecular docking studies of 4-phenylthieno[2,3-b]pyridines indicated that the 4-phenyl substituent is directed towards the entrance of the ATP binding pocket. nih.gov This orientation makes the para-position of the 4-phenyl ring a suitable point for introducing additional substituents to enhance properties like solubility and activity. While alkoxy substituents at this position led to a decrease in antiplasmodial activity, the introduction of alkylamino groups maintained the antiparasitic potency. nih.gov

For anti-tuberculosis drug discovery, substitutions at the 4-position of the 3-aminothieno[2,3-b]pyridine core were also found to be necessary for activity. nih.gov A focused set of compounds with modifications at this position revealed that a trifluoromethyl group was the most effective substituent for potent activity against M. tuberculosis. nih.gov In contrast, derivatives with a hydrogen or a methyl group at the 4-position were inactive. nih.gov This highlights the specific electronic and steric requirements at this position for antitubercular efficacy.

The table below outlines the effect of different substituents at the 4-position on the biological activity of thieno[2,3-b]pyridine-3-amine derivatives.

4-Position SubstituentTarget/ActivityObservationReference
Alkoxy (on 4-phenyl)AntiplasmodialDecreased activity nih.gov
Alkylamino (on 4-phenyl)AntiplasmodialRetained potency nih.gov
TrifluoromethylM. tuberculosisPotent activity nih.gov
HydrogenM. tuberculosisInactive nih.gov
MethylM. tuberculosisInactive nih.gov

The amide functionality at the 2-position of the thieno[2,3-b]pyridine-3-amine core is a common feature in many biologically active derivatives, and modifications of the amide substituent have been extensively explored.

In the development of Pim-1 kinase inhibitors, three series of 5-bromo-thieno[2,3-b]pyridines with varying substituents at the 2-position were synthesized, including secondary aromatic amides, tertiary aliphatic amides, and benzoyl groups. tandfonline.com The study found that a tertiary aliphatic amide derivative, specifically one containing a 4-substituted phenylpiperazine moiety, exhibited moderate Pim-1 inhibitory activity. tandfonline.com

For anti-proliferative activity, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent effects against various cancer cell lines. mdpi.commdpi.com It has been established that the functionalization of the 3-amino group leads to a significant loss of activity, suggesting that this primary amine is crucial for maximal efficacy. mdpi.com Furthermore, altering the amide linker between the thieno[2,3-b]pyridine core and the phenyl ring resulted in a complete loss of anti-proliferative activity. mdpi.com The substitution pattern on the N-phenyl ring of the carboxamide is also critical, with ortho- and meta-disubstitution being particularly favorable for activity. rsc.org For instance, a 2'-Me-3'-Cl substitution pattern on the phenyl carboxamide ring has been shown to be favorable for potency. rsc.org

The following table presents a summary of the biological activities of different amide derivatives of thieno[2,3-b]pyridine-3-amine.

Amide Derivative TypeTarget/ActivityKey FindingsReference
Secondary Aromatic AmidePim-1 KinaseModerate to poor inhibition tandfonline.com
Tertiary Aliphatic Amide (phenylpiperazine)Pim-1 KinaseModerate inhibition (IC50 = 12.71 µM) tandfonline.com
2-ArylcarboxamidoAnti-proliferativePotent activity, primary 3-amino group is essential mdpi.commdpi.com
2'-Me-3'-Cl substituted N-phenyl carboxamideAnti-proliferativeFavorable for potency rsc.org

Conformational Analysis and Molecular Interactions

The three-dimensional conformation of thieno[2,3-b]pyridine-3-amine derivatives and their molecular interactions with biological targets are fundamental to their mechanism of action. Conformational analysis of 4-(phenylamino)thieno[2,3-b]pyridine derivatives has provided insights into their stable conformations. d-nb.info

Studies involving rotation around the C4-N single bond have identified four energy minima. The most stable conformers are those where the C3'-C4-N-C1' dihedral angle is approximately ±30°. d-nb.info In these conformations, the lone pair of electrons on the nitrogen atom can delocalize into the thienopyridine ring. Steric hindrance prevents a fully eclipsed conformation (0° dihedral angle). The nature of substituents on the phenyl ring can modulate this delocalization, with electron-donating substituents leading to a flatter potential energy surface around the minimum. d-nb.info

For rotation around the C4-C5-C6-O1'' dihedral angle in certain derivatives, two minima were found at 0° and 180°. The conformation with a dihedral angle of 180°, which is stabilized by an N-H---O=C hydrogen bond, is the more stable of the two by about 2 kcal/mol. d-nb.info

Molecular docking studies have further elucidated the binding modes of these derivatives. For instance, in the context of PfGSK-3 inhibition, the 4-phenyl substituent of 4-phenylthieno[2,3-b]pyridines is directed towards the entrance of the ATP binding pocket. nih.gov In another study on FOXM1 inhibitors, molecular docking suggested a key role for residues Val296 and Leu289 in the binding of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives to the FOXM1 DNA-binding site. mdpi.com

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This approach aids in the design of new, more potent, and selective inhibitors.

For a series of thieno[3,2-b]pyrimidine analogs, which are structurally related to thieno[2,3-b]pyridines, a 3D-QSAR pharmacophore model was developed for VEGFR-2 inhibitors. innovareacademics.in The model, which showed excellent correlation and predictive power, suggested that hydrophobic character is crucial for inhibitory activity. It also indicated that the inclusion of electron-withdrawing groups and H-bond donating groups positively contributes to VEGFR-2 inhibition. innovareacademics.in

In the context of thieno[2,3-b]pyridine derivatives as anti-proliferative agents, a phosphoinositide specific-phospholipase C (PI-PLC) docking scaffold has been used for in silico studies. rsc.org Molecular modeling studies showed a good fit of these compounds with the PI-PLC scaffold, supporting the hypothesis that they inhibit this class of enzymes. A virtual screen using this model led to the identification of four compounds with increased specificity against leukemia cell lines, potentially indicating selectivity for the PLC-γ2 isoform. rsc.org These findings underscore the utility of pharmacophore modeling and in silico screening in the rational design and optimization of thieno[2,3-b]pyridine-3-amine derivatives as therapeutic agents.

Pharmacological Applications and Biological Activities of Thieno 2,3 B Pyridine 3 Amine Derivatives

Anticancer and Anti-proliferative Activities

Derivatives of thieno[2,3-b]pyridine-3-amine have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and targeting key molecular pathways involved in tumor growth and survival.

The anti-proliferative effects of thieno[2,3-b]pyridine (B153569) derivatives have been evaluated against several human cancer cell lines. Notably, these compounds have demonstrated significant inhibitory activity against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), and colon carcinoma (HCT-116) cells. japsonline.commdpi.comresearchgate.net

For instance, a newly synthesized thieno[2,3-b]pyridine compound, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, displayed cytotoxicity against both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov The maximal cytotoxic effect in the MCF-7 cell line was observed after 72 hours of treatment with a 7.5 µM concentration of the compound. nih.gov Another derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, was selected for its enhanced potency against HeLa and SiHa cervical cancer cell lines. mdpi.com

Furthermore, certain 5-bromo-thieno[2,3-b]pyridine derivatives have been tested for their cytotoxic activity on five different human cancer cell lines: MCF7 (breast), HepG2 (liver), HCT116 (colon), A549 (lung), and PC3 (prostate). nih.gov The results indicated that one of the tested compounds was the most potent cytotoxic agent against almost all the cell lines. nih.gov Thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole (B57391) have also shown high cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells. nih.govbenthamscience.com

Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives on Specific Cell Lines

Compound/Derivative Cell Line(s) Observed Effect
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide MDA-MB-231, MCF-7 Cytotoxicity, Induction of apoptosis nih.gov
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide HeLa, SiHa Significant cytotoxicity, Induction of apoptosis mdpi.com
5-bromo-thieno[2,3-b]pyridine derivatives MCF7, HepG2, HCT116, A549, PC3 Potent cytotoxic activity nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole MDA-MB-231, MCF-7 High cytotoxicity nih.govbenthamscience.com
Thieno[2,3-c]pyridine (B153571) derivatives MCF7, T47D, HSC3, RKO Concentration-dependent percentage inhibition mdpi.com

A key mechanism behind the anticancer effects of thieno[2,3-b]pyridine derivatives is their ability to inhibit various protein kinases that are crucial for cancer cell signaling and survival. These compounds have been identified as inhibitors of Heat shock protein 90 (Hsp90), Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and IκB kinase (IKK). nih.govnih.govresearchgate.net

Hsp90 is a molecular chaperone that plays a vital role in the stability and function of numerous oncogenic proteins. thno.org Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting cancer cell proliferation and survival. thno.org Some thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors, with molecular docking studies indicating crucial interactions with the target protein. mdpi.com

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes tumorigenesis by enhancing cell survival and inhibiting apoptosis. researchgate.net Three series of 5-bromo-thieno[2,3-b]pyridines were prepared as Pim-1 inhibitors, with some compounds showing moderate inhibitory activity. nih.gov

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. benthamscience.comnih.gov Thieno[2,3-b]thiophene (B1266192) and thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with resistance to EGFR inhibitors. benthamscience.comnih.gov One thieno[2,3-b]thiophene derivative was found to be more effective than the standard drug erlotinib (B232) against both forms of EGFR. nih.gov

The NF-κB signaling pathway is also a target for these compounds. The Hsp90 inhibitor AUY922 has been shown to inhibit IκB kinase (IKK)α and IKKβ, which are key components of this pathway. researchgate.net

Table 2: Kinase Inhibition by Thieno[2,3-b]pyridine Derivatives

Derivative Class Target Kinase(s) Key Findings
Thieno[2,3-c]pyridines Hsp90 Induce cell death through mechanisms different from apoptosis. mdpi.com
5-bromo-thieno[2,3-b]pyridines Pim-1 Moderate inhibitory activity observed in some derivatives. nih.gov
Thieno[2,3-b]thiophenes/Thieno[2,3-d]pyrimidines EGFR (WT and T790M) Some derivatives show potent inhibition, outperforming standard drugs. benthamscience.comnih.gov
Thieno[2,3-b]pyridines (via Hsp90 inhibition) IκB kinase (IKK) Inhibition of IKKα and IKKβ by Hsp90 inhibitor AUY922. researchgate.net

Thieno[2,3-b]pyridine derivatives induce cancer cell death primarily through the induction of apoptosis, or programmed cell death. nih.govmdpi.com Treatment with these compounds leads to a significant increase in the percentage of apoptotic cells. nih.gov For example, in the MDA-MB-231 cell line, a thieno[2,3-b]pyridine compound caused a significant increase in early and late apoptosis. nih.gov Similarly, in cervical cancer cell lines, apoptosis was identified as the primary mechanism of cell death. mdpi.com

The induction of apoptosis is often linked to the disruption of key cellular processes. Thieno[2,3-b]pyridine derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from dividing and proliferating. bioscientifica.com Furthermore, these compounds can alter the metabolic profile of cancer cells, with a major impact observed in glycolysis/gluconeogenesis, pyruvate, and inositol (B14025) metabolism. nih.gov

Some derivatives have also been found to target cancer stem cells (CSCs), which are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govmdpi.com A significant reduction in the CSC population has been observed following treatment with certain thieno[2,3-b]pyridine compounds. nih.govmdpi.com

A significant challenge in cancer treatment is the development of drug resistance. Thieno[2,3-b]pyridine derivatives show potential in overcoming resistance to existing anti-cancer therapies. For example, in prostate cancer, these compounds have been shown to inhibit proliferation even in samples that appear to be resistant to the antiandrogen drug enzalutamide. bioscientifica.com This suggests that thieno[2,3-b]pyridines may represent a potential therapeutic option for cancers that have become refractory to current treatments. bioscientifica.com

Furthermore, the ability of some derivatives to inhibit the T790M mutant of EGFR is particularly important, as this mutation confers resistance to first-generation EGFR inhibitors in non-small-cell lung cancer. nih.gov

Antimicrobial and Antifungal Properties

In addition to their anticancer activities, thieno[2,3-b]pyridine derivatives also exhibit promising antimicrobial and antifungal properties.

Several studies have demonstrated the efficacy of thieno[2,3-b]pyridine derivatives against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The results showed that some of these compounds displayed moderate antibacterial activity against the tested species. japsonline.com

Another study focused on thieno[2,3-b]thiophene derivatives and found that one compound was equipotent to the standard drug penicillin G against Staphylococcus aureus. nih.govresearchgate.net This same compound was also more potent than the standard drug streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net

Furthermore, some thieno[2,3-d]pyrimidinediones have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Antibacterial Activity of Thieno[2,3-b]pyridine and Related Derivatives

Derivative Class Bacterial Strain(s) Key Findings
Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Moderate antibacterial activity observed. japsonline.com
Thieno[2,3-b]thiophene derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli Equipotent to penicillin G against S. aureus and more potent than streptomycin against P. aeruginosa and E. coli. nih.govresearchgate.net
Thieno[2,3-d]pyrimidinediones Methicillin-resistant Staphylococcus aureus (MRSA) Potent activity against multi-drug resistant Gram-positive organisms. nih.gov

Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Derivatives of thieno[2,3-b]pyridine have demonstrated notable antifungal activity against various fungal strains, including the opportunistic pathogens Candida albicans and Aspergillus niger. osi.lvresearchgate.netnih.govnih.govalljournals.cn Research has explored how different substitutions on the thieno[2,3-b]pyridine core influence their antifungal potency.

One study synthesized a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested their efficacy against C. albicans and A. niger. hilarispublisher.com The results indicated that certain compounds exhibited good activity against these fungi. hilarispublisher.com Another study focused on 2-substituted thieno-[2,3-d]pyrimidin-4(3H)-ones and found that some derivatives showed higher antifungal activity than the standard drug fluconazole (B54011) against Candida species. bohrium.com

The antifungal potential of these compounds is often attributed to their ability to interfere with essential cellular processes in fungi. The specific mechanisms can vary depending on the derivative's structure.

Compound TypeFungal StrainActivityReference
Thieno[2,3-d]pyrimidin-4(3H)-one derivativesCandida albicans, Aspergillus nigerGood antifungal activity hilarispublisher.com
2-Substituted thieno-[2,3-d]pyrimidin-4(3H)-onesCandida speciesHigher activity than fluconazole bohrium.com
Tetrazolo–pyridine (B92270) derivativeCandida albicans, Aspergillus flavusModerate activity nih.gov
Seleno–pyridine derivativeCandida albicans, Aspergillus niger, Aspergillus clavatusGood activity (inhibition zone ~70%) nih.gov

Exploration as a Drug Scaffold against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. The thieno[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of new drugs to combat tuberculosis. nih.govacs.orgnih.gov

An investigation into 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPA) explored their potential against Mtb. acs.orgnih.gov While initial analogs showed activity against a recombinant strain with reduced expression of the signal peptidase LepB, their potency against wild-type Mtb was limited. Subsequent research aimed to enhance this potency and understand the structure-activity relationship. This led to the identification of two subsets of TPA compounds: one with equipotent activity against both wild-type and LepB hypomorph strains, suggesting a different target, and another with increased activity against the LepB hypomorph strain, indicating pathway specificity. nih.gov

For instance, compound 17af was identified as a potent inhibitor with an IC90 of 1.2 μM, though it also exhibited some cytotoxicity. nih.gov The study highlighted that substitutions at the 6-position of the thieno[2,3-b]pyridine core can significantly impact activity, with steric bulk potentially limiting efficacy. acs.org Furthermore, the free amine at the 3-position appears to contribute positively to the antitubercular activity. acs.org

Compound/SeriesStrainActivity (IC90)Target PathwayReference
3-Aminothieno[2,3-b]pyridine-2-carboxamides (TPA)LepB hypomorph MtbActiveLepB pathway nih.gov
Compound 17af Wild-type Mtb1.2 μMLepB pathway nih.gov
Compound 17af LepB hypomorph Mtb0.41 μMLepB pathway nih.gov
Thieno[3,2-d]pyrimidin-4-aminesM. bovis BCG, Mtb N0145ATP IC50: 6 to 54 μM (with Q203)Cytochrome bd oxidase rsc.org

Anti-inflammatory Effects

Thieno[2,3-b]pyridine derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their potential to mitigate inflammatory responses. nih.govresearchgate.netresearchgate.net These compounds often exert their effects by inhibiting key inflammatory mediators.

A study on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives identified compounds that potently inhibit the production of nitric oxide (NO), a key inflammatory molecule. nih.gov Specifically, compounds 1f and 1o were found to be potent inhibitors of NO production with IC50 values of 3.30 and 3.24 μM, respectively. nih.gov The structure-activity relationship analyses revealed that the nature of the aryl substituent at the 6-position plays a crucial role in the anti-inflammatory activity. nih.gov

Further research has shown that some thienopyridine derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal enzymes in the inflammatory cascade. bohrium.comrsc.org The anti-inflammatory potential of these compounds suggests their utility in the development of novel treatments for inflammatory disorders. google.com

CompoundBio-activityIC50/ED50Reference
1f NO production inhibition3.30 μM nih.gov
1o NO production inhibition3.24 μM nih.gov
Thienopyridine derivative AZ023 Anti-inflammatory activity2.5 times more effective than nimesulide researchgate.net
Pyrazolo[3,4-d]pyrimidine derivatives 7-9 Anti-inflammatory effectsED50: 8.23 - 11.60 μM rsc.org

Neuroprotective and Central Nervous System (CNS) Activities

The thieno[2,3-b]pyridine framework has been explored for its potential in treating central nervous system disorders, including neurodegenerative diseases like Alzheimer's. nih.govgoogleapis.comresearchgate.netmdpi.com These derivatives have shown promise in several key areas related to neuroprotection.

A key therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. Several thieno[2,3-b]pyridine amine derivatives have been synthesized and evaluated as ChE inhibitors. nih.govconsensus.app

In one study, various thieno[2,3-b]pyridine amine derivatives were synthesized as tacrine (B349632) analogs. nih.gov Among the synthesized compounds, 5e and 5d demonstrated the highest inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC50 values of 1.55 µM and 0.23 µM, respectively. nih.govresearchgate.netresearchgate.net These findings highlight the potential of the thieno[2,3-b]pyridine scaffold in designing effective anti-Alzheimer's agents. nih.govconsensus.app

CompoundTargetIC50Reference
5e Acetylcholinesterase1.55 µM nih.govresearchgate.net
5d Butyrylcholinesterase0.23 µM nih.govresearchgate.net
2h Acetylcholinesterase9.24 ± 0.01 μM × 10⁻² cu.edu.eg
2e Butyrylcholinesterase0.58 ± 0.02 μM × 10⁻² cu.edu.eg

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. acs.org Compounds that can inhibit this aggregation process are considered promising therapeutic candidates. Certain thieno[2,3-b]pyridine derivatives have been investigated for their ability to interfere with Aβ aggregation. nih.gov

The most potent ChE inhibitors from the previously mentioned study, compounds 5e and 5d , were also evaluated for their effects on Aβ aggregation. nih.gov Research has also explored multifunctional agents that can dually inhibit both Aβ and tau protein aggregation. acs.org One such study identified a compound that exhibited potent dual inhibition, with 80.0% inhibition of Aβ42 aggregation at a 10 µM concentration. acs.org

β-secretase 1 (BACE1) is a key enzyme involved in the production of Aβ peptides from the amyloid precursor protein. google.com Inhibition of BACE1 is another attractive therapeutic approach for Alzheimer's disease. Docking studies have suggested that thieno[2,3-b]pyridine derivatives can interact favorably with the active site of BACE1. researchgate.net

A novel series of 4-bromophenyl piperazine (B1678402) derivatives coupled to a phenylimino-2H-chromen-3-carboxamide scaffold were investigated as BACE1 inhibitors. researchgate.net High inhibitory activities were observed for derivatives containing fused heteroaromatic groups, with compound 9e displaying an IC50 value for BACE1 of 98 nM. researchgate.net These results indicate that the thieno[2,3-b]pyridine scaffold can be effectively utilized to develop potent BACE1 inhibitors. nih.gov

Adenosine (B11128) A1 Receptor Agonism for Epilepsy Treatment

Derivatives of thieno[2,3-b]pyridine have been investigated as potential non-nucleoside agonists for the adenosine A1 (A1) receptor, a target for anti-epileptic therapies due to adenosine's role in suppressing seizures. nih.govnih.gov In one study, a thieno[2,3-b]pyridine derivative, compound 7c, demonstrated a notable binding affinity to the rat A1 adenosine receptor with a Ki value of 61.9 nM. nih.govnih.gov This finding suggests that the thieno[2,3-b]pyridine scaffold could be a promising starting point for developing new ligands for pharmaco-resistant epilepsy. nih.govnih.gov However, it was also observed that the intramolecular cyclization process that forms the thieno[2,3-b]pyridine ring from amino-3,5-dicyanopyridine precursors can lead to a decrease in affinity for the A1 receptor. nih.govnih.gov

Anxiolytic and Antidepressant Effects

Certain derivatives of thieno[2,3-b]pyridine have shown potential as anxiolytic and antidepressant agents. researchgate.netigi-global.com Studies on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are complex heterocyclic systems derived from thieno[2,3-b]pyridines, have demonstrated anxiolytic and antidepressant-like effects in preclinical models. mdpi.com Specifically, some of these compounds increased the time spent in the open arms of the elevated plus-maze, a common test for anxiolytic activity, and reduced immobility time in the forced swim test, an indicator of antidepressant potential. mdpi.com Notably, certain tested compounds exhibited effects comparable to the well-known anxiolytic and antidepressant drug, diazepam. mdpi.com The development of piperazine derivatives containing the thieno[2,3-b]pyridine scaffold has also been pursued as a strategy to create novel antidepressants. bohrium.com

Antiviral Activities, including HIV Replication Inhibition

The thieno[2,3-b]pyridine core structure has been identified as a promising scaffold for the development of antiviral agents, particularly for inhibiting the replication of the Human Immunodeficiency Virus (HIV). nih.govgoogle.com A number of thieno[2,3-b]pyridine derivatives have been synthesized and shown to effectively inhibit HIV replication. nih.govgoogle.com Research has focused on their ability to interfere with viral regulatory complexes, such as the Rev-Rev response element (RRE) interaction, which is crucial for the export of viral RNA from the nucleus and subsequent protein expression. nih.gov By disrupting this process, these compounds can halt the viral life cycle. nih.gov Some thieno[2,3-b]pyridine carboxamides have demonstrated potent activity, with some analogs reaching single-digit nanomolar efficacy in both reporter and HIV infectivity assays. nih.gov Additionally, some derivatives have shown activity against Herpes Simplex Virus type 1 (HSV-1). d-nb.info

Hepatic Gluconeogenesis Inhibition for Type 2 Diabetes Mellitus

Thieno[2,3-b]pyridine derivatives have emerged as a new class of inhibitors of hepatic gluconeogenesis, a key process in the overproduction of glucose in type 2 diabetes mellitus (T2DM). nih.govresearchgate.net A screening of a small molecule library identified a thieno[2,3-b]pyridine derivative, referred to as DMT, with an IC50 of 33.8 μM for the inhibition of glucose production in liver cells. nih.govresearchgate.net Further structure-activity relationship (SAR) studies led to the discovery of more potent analogs, such as compounds 8e (IC50 = 16.8 μM) and 9d (IC50 = 12.3 μM). nih.gov The mechanism of action for these compounds involves the reduction of the mRNA expression of key gluconeogenic enzymes, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govjchemrev.com In animal models of T2DM, compound 8e was shown to lower fasting blood glucose levels and improve glucose tolerance. nih.gov

Insecticidal Activity

Various derivatives of thieno[2,3-b]pyridine have been synthesized and evaluated for their insecticidal properties against agricultural pests. researchgate.netnih.govacs.orgaun.edu.eg Studies have demonstrated the efficacy of these compounds against aphids, such as Aphis gossypii and Aphis craccivora. researchgate.netnih.gov For instance, 3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide showed significant insecticidal activity against the cowpea aphid, with LC50 values comparable to the commercial insecticide acetamiprid. researchgate.net Other research has explored thieno[2,3-b]pyridines containing an ethyl nicotinate (B505614) scaffold, with some compounds showing promising results against Aphis gossypii. nih.govaun.edu.eg The insecticidal activity of these compounds is influenced by their chemical structure, highlighting the potential for designing new and effective insecticides based on this heterocyclic system. researchgate.netacs.org

Enzyme Inhibition Studies (General)

The thieno[2,3-b]pyridine scaffold has been utilized as a template for the design of inhibitors for various enzymes implicated in disease. nih.govtandfonline.com One area of focus has been the inhibition of protein kinases, such as c-Src, a non-receptor tyrosine kinase involved in tumor progression. nih.gov A high-throughput screening campaign identified a 3-amino-thieno[2,3-b]pyridine derivative as a c-Src inhibitor, and subsequent optimization led to the development of more potent analogs. nih.gov Molecular modeling and X-ray crystallography have provided insights into how these compounds bind to the ATP-binding pocket of the enzyme. nih.gov Additionally, thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of other kinases like Pim-1, which is involved in cell survival and proliferation in cancer. tandfonline.com Some compounds in this class have also been studied as inhibitors of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme linked to cancer cell motility and invasion. rsc.org

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to the active site of a protein.

Molecular docking studies have been crucial in understanding how derivatives of Thieno[2,3-b]pyridin-3-amine interact with their protein targets at a molecular level. These simulations have provided detailed pictures of the binding modes, identifying key amino acid residues and the types of interactions that stabilize the ligand-protein complex.

For instance, in the context of anticancer activity, derivatives of thieno[2,3-b]pyridine (B153569) have been docked into the active site of phosphoinositide-specific phospholipase C (PI-PLC) . These studies have shown that the ligands can form hydrogen bonds with key residues such as His356, Glu341, Arg549, and Lys438. nih.gov The phenyl carboxamide moiety of these derivatives often occupies a lipophilic pocket within the enzyme's active site, further stabilizing the interaction. nih.gov Similarly, docking studies against PIM-1 kinase , another cancer target, have been performed to rationalize the inhibitory activity of thieno[2,3-b]pyridine derivatives. nih.gov The results of these simulations are often correlated with in vitro activity, providing a consistent picture of the structure-activity relationship. nih.gov

In the pursuit of angiogenesis inhibitors, thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to thieno[2,3-b]pyridines, have been docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These studies have highlighted the importance of hydrogen bonding and hydrophobic interactions with key residues in the VEGFR-2 binding site for the inhibitory activity of these compounds. nih.gov The docking poses often show that the thieno[2,3-b]pyridine scaffold can fit well within the ATP-binding pocket of the kinase.

A panel of putative biomolecular targets for thieno[2,3-b]pyridines has been investigated using docking to understand their anticancer effects. Besides PI-PLC, these targets include the copper-trafficking antioxidant 1 protein (ATOX1), tyrosyl DNA phosphodiesterase 1, and the colchicine (B1669291) binding site in tubulin. semanticscholar.org For ATOX1, thieno[2,3-b]pyridine derivatives are predicted to block the copper-trafficking interface by forming hydrogen bonds with residues like Arg21 and making lipophilic contacts with Ala18 and Lys60. semanticscholar.org

In silico methods are not only used to understand interactions with known targets but also to predict new potential biological targets for a given compound. For this compound and its analogs, computational approaches have suggested several potential targets, which have often been confirmed by subsequent experimental studies.

Molecular modeling studies have strongly suggested that thieno[2,3-b]pyridine derivatives are inhibitors of the phosphoinositide-specific phospholipase C (PLC) enzyme class . nih.gov This prediction is in line with experimental findings and has been a guiding hypothesis in the development of these compounds as anticancer agents. nih.gov A virtual screening using a PLC model has even led to the identification of compounds with increased specificity against certain leukemia cell lines, possibly indicating specificity for the PLC-γ2 isoform. nih.gov

In addition to PLC, PIM-1 kinase has been identified as a key target for thieno[2,3-b]pyridine derivatives in the context of cancer therapy. nih.gov A series of these compounds were designed and synthesized as PIM-1 kinase inhibitors, and their activity was confirmed in vitro, with some compounds showing potent inhibition. nih.gov

Furthermore, VEGFR-2 has been identified as a target for structurally related thienopyrimidine compounds, suggesting that thieno[2,3-b]pyridine derivatives could also act as VEGFR-2 inhibitors. nih.gov The design of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors was guided by docking studies, which provided insights into the molecular determinants of their activity. cu.edu.eg

Structure–Activity Relationship (SAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods.

For a series of condensed thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to this compound, CoMFA and CoMSIA studies have been conducted to understand their antihistaminic (H1) activity. nih.gov The best predictive CoMFA model yielded a cross-validated r² (q²) of 0.514 and a non-cross-validated r² of 0.925, indicating a good predictive ability. nih.gov This model showed the importance of steric and electrostatic fields for the activity. nih.gov The CoMSIA model for the same series of compounds gave a q² of 0.541 and an r² of 0.862, highlighting the influence of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields. nih.gov The contour maps generated from these models provide valuable insights for designing new and more active compounds. nih.gov

Table 1: 3D-QSAR Model Statistics for Thieno[2,3-d]pyrimidin-4(3H)-ones

Model q² (cross-validated r²) r² (non-cross-validated r²) Influential Fields
CoMFA 0.514 0.925 Steric, Electrostatic
CoMSIA 0.541 0.862 Steric, Electrostatic, Hydrophobic, H-bond Acceptor

Data from a study on thieno[2,3-d]pyrimidin-4(3H)-ones with antihistaminic activity. nih.gov

Quantum Chemical Calculations for Tautomer Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for studying the electronic structure, geometry, and stability of molecules. These methods can be particularly useful for investigating tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton.

While a specific study on the tautomer stability of this compound using quantum chemical calculations was not identified in the reviewed literature, the principles of such studies can be inferred from research on related heterocyclic systems. For example, DFT studies on 2-amino-6-methyl pyrimidine-4-one have been used to calculate the structural data of its tautomers in the gas phase and in various solvents. jocpr.com These calculations, often performed at a specific level of theory (e.g., B3LYP/6-31++G(d,p)), can determine the relative stability of different tautomers. jocpr.com

In a hypothetical study of this compound, quantum chemical calculations could be employed to investigate the equilibrium between the amine and imine tautomers. The calculations would involve optimizing the geometry of each tautomer and calculating their relative energies. The effect of different solvents on the tautomeric equilibrium could also be investigated using solvent models. jocpr.com The results of such a study would provide valuable information on the predominant tautomeric form of the molecule under different conditions, which can have significant implications for its biological activity and interactions with protein targets. Theoretical studies on the tautomerism of quinolin-4-one derivatives have shown that thermodynamic parameters can be calculated to establish the order of relative stability of the tautomers. scirp.org

Challenges and Future Directions in Thieno 2,3 B Pyridine 3 Amine Research

Improving Aqueous Solubility and Bioavailability

A major obstacle in the clinical development of many thieno[2,3-b]pyridine (B153569) derivatives is their poor aqueous solubility. mdpi.comnih.gov This characteristic is largely attributed to the planar nature of the thieno[2,3-b]pyridine core, which promotes strong intermolecular π-stacking interactions and leads to high crystal packing energy. mdpi.comresearchgate.net Such poor solubility can significantly limit oral bioavailability and hinder the development of effective intravenous formulations. nih.gov

Strategies for Enhanced Solubility (e.g., Morpholine (B109124) Moiety, Polymer Formulation)

To address the challenge of poor aqueous solubility, researchers are investigating several innovative strategies. One approach involves the introduction of solubilizing groups to the molecular scaffold. For instance, the incorporation of a morpholine moiety has been explored. In one study, replacing the sulfur atom in the thieno[2,3-b]pyridine core with nitrogen to create a 1H-pyrrolo[2,3-b]pyridine and attaching a morpholine group resulted in a dramatic thousand-fold increase in water solubility. nih.govnih.gov However, this structural modification also led to a significant decrease in anticancer activity, suggesting that a delicate balance must be struck between solubility and potency. nih.govnih.govmdpi.com The morpholine group, being polar and electron-rich, can improve solubility compared to more non-polar substituents.

Another promising strategy is the use of polymer formulations to encapsulate and solubilize poorly soluble drugs. Researchers have successfully loaded a potent thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) polymer matrix. nih.govnih.govmdpi.com This formulation not only improved the water solubility of the compound but also led to a five-fold increase in its potency against human pancreatic adenocarcinoma cells. nih.govnih.govmdpi.com

Further efforts to enhance solubility include the synthesis of water-soluble Bunte salts of thieno[2,3-b]pyridines, which have shown improved aqueous stability, making them suitable for potential intravenous use. researchgate.net

Addressing Cytotoxicity and Selectivity

While many thieno[2,3-b]pyridine derivatives exhibit potent anti-proliferative activity against various cancer cell lines, a critical aspect of their development is ensuring their selectivity towards cancer cells while minimizing toxicity to healthy cells. mdpi.commdpi.com For example, one derivative demonstrated significant cytotoxicity against ovarian cancer cell lines, even surpassing the effects seen in breast and prostate cancer cells. mdpi.com Another compound showed potent activity against cervical cancer cell lines, with apoptosis identified as the primary mechanism of cell death. mdpi.com

The selectivity of these compounds is influenced by their chemical structure. For instance, replacing the sulfur atom of the thieno[2,3-b]pyridine core with oxygen to form a furo[2,3-b]pyridine (B1315467) has been shown to reduce cytotoxicity, indicating the crucial role of the sulfur atom in the compound's biological activity.

Researchers are actively investigating the structure-activity relationships of these compounds to design derivatives with improved selectivity. This involves modifying various substituents on the thieno[2,3-b]pyridine core to optimize interactions with specific molecular targets in cancer cells, thereby reducing off-target effects. For example, the introduction of para-substitution on the phenyl carboxamide ring of some derivatives has been shown to result in a loss of anti-proliferative activity, highlighting the sensitivity of the structure to modifications. rsc.org

Exploration of Novel Molecular Targets

The therapeutic effects of thieno[2,3-b]pyridine derivatives are attributed to their ability to interact with a variety of biological targets. ontosight.ai Initially, some of these compounds were identified as inhibitors of phospholipase C (PLC) isoforms, which are upregulated in many cancers. mdpi.comnih.gov However, subsequent research has revealed that the effects of some derivatives on cancer cell morphology and motility are more consistent with the inhibition of PLC-δ1 and δ3 isoforms. nih.gov

The diverse biological activities of this class of compounds suggest that they may interact with multiple molecular targets. Indeed, thieno[2,3-b]pyridines have been shown to modulate the activity of G protein-coupled receptors, P2Y12 receptors, and various kinases, including PIM-1 and eukaryotic elongation factor-2 kinase. nih.govtandfonline.com More recently, some derivatives have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, making them potential chemosensitizers to topoisomerase poisons like topotecan. rsc.org

The ongoing exploration for novel molecular targets is a crucial area of research. Identifying the specific proteins and pathways that these compounds interact with will provide a deeper understanding of their mechanisms of action and facilitate the development of more targeted and effective therapies. For instance, recent studies have investigated their impact on glycosphingolipid (GSL) expression in cancer cells, revealing that some derivatives can alter the glycophenotype of cancer stem cells, a promising avenue for cancer treatment. mdpi.com

Development of Thieno[2,3-b]pyridine-3-amine as "Prodrug-like" Compounds

To overcome the challenges of poor solubility and improve the pharmacokinetic properties of thieno[2,3-b]pyridines, a "prodrug-like" approach has been explored. mdpi.comresearchgate.net Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy aims to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound. mdpi.com

One such strategy involves the incorporation of bulky, yet easily cleavable, ester and carbonate functional groups onto the thieno[2,3-b]pyridine scaffold. mdpi.comnih.gov The rationale behind this approach is that these modifications disrupt the planar structure of the molecules, thereby reducing the strong intermolecular forces and crystal packing energy that contribute to poor solubility. mdpi.comresearchgate.net This disruption is expected to lead to increased solubility and improved intracellular concentrations of the active compound. nih.gov Studies have shown that the addition of these "prodrug-like" moieties can result in increased anti-proliferative activity against cancer cell lines. mdpi.comnih.gov The ester and carbonate groups can be cleaved by intracellular esterases, releasing the active thieno[2,3-b]pyridine to exert its cytotoxic effects. researchgate.net

Clinical Translation and Therapeutic Potential

The ultimate goal of research into thieno[2,3-b]pyridine-3-amine and its derivatives is their successful translation into clinically effective therapies. While still in the preclinical stages of development, the diverse biological activities and promising research findings suggest significant therapeutic potential across a range of diseases, particularly cancer. ontosight.aiontosight.ai

The journey to clinical trials requires a comprehensive understanding of the compounds' pharmacology, toxicology, and pharmacokinetics. ontosight.ai Continued research is necessary to fully elucidate their mechanisms of action, identify reliable biomarkers for patient selection, and establish optimal therapeutic windows.

The development of thieno[2,3-b]pyridine derivatives as anticancer agents, chemosensitizers, and potentially for other therapeutic applications such as anti-inflammatory and antimicrobial agents, represents an active and evolving field of medicinal chemistry. ontosight.aiontosight.ai The challenges are significant, but the innovative strategies being employed to overcome them offer hope for the future clinical application of this versatile class of compounds.

Q & A

Q. What are the common synthetic routes for Thieno[2,3-b]pyridin-3-amine derivatives, and what starting materials are typically used?

this compound derivatives are synthesized via cyclocondensation or multi-step functionalization. A widely used method involves aldol condensation of benzaldehyde with 1-(thiophen-2-yl)ethanone to form intermediates like 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, followed by cyclization with sulfur-containing reagents (e.g., elemental sulfur) or nitriles . Alternative routes include reactions of hydrazonoyl halides with nitrile precursors to form thiadiazole intermediates, which are further functionalized . Key starting materials include 2-amino-3-thiophenecarboxylates, formamide, and substituted pyridines .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Structural elucidation relies on:

  • 1H/13C NMR spectroscopy : To confirm regiochemistry and substituent positions. For example, coupling constants (e.g., J = 3.2–5.0 Hz in thiophene rings) and chemical shifts (δ 7.65–7.44 ppm for aromatic protons) are critical .
  • ESI-MS (Electrospray Ionization Mass Spectrometry) : To verify molecular ion peaks (e.g., m/z 443.1 [M+H]+ for sulfinyl derivatives) .
  • Elemental analysis : To validate purity and stoichiometry .

Q. What biological assays are commonly used to evaluate this compound derivatives?

Antimicrobial activity is assessed using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi . Cytotoxicity is measured via cell viability assays (e.g., MTT) in cancer cell lines, with multidrug-resistant (MDR) models to study resistance mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of sulfinyl derivatives?

Optimization strategies include:

  • Solvent selection : THF or DMF for better solubility of intermediates .
  • Catalyst use : Triphenylphosphine (PPh3) for Staudinger reactions to reduce azides to amines (e.g., 79% yield for 2-(butylsulfinyl) derivatives) .
  • Temperature control : Low-temperature stirring (0–5°C) during halogenation steps to minimize side reactions .

Q. How can researchers address inconsistencies in spectral data during structural elucidation?

Contradictions in NMR or MS data may arise from tautomerism or dimerization. For example, sulfinyl derivatives like 12d show minor dimer peaks in 1H NMR (δ 7.98 ppm), requiring 2D NMR (COSY, HSQC) for resolution . Alternative syntheses (e.g., using isotopic labeling) can confirm ambiguous assignments .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C4 improves antimicrobial potency .
  • Sulfinyl modifications : Longer alkyl chains (e.g., hexylsulfinyl in 12e ) enhance lipophilicity and membrane penetration .
  • Hybrid scaffolds : Fusion with pyrimidine or thiazole rings (e.g., pyrido[4,5]thieno[3,2-d]pyrimidines) broadens target selectivity .

Q. How can reproducibility challenges in multi-step syntheses be mitigated?

  • Purification protocols : Flash chromatography with gradients (e.g., EtOAc/hexane) resolves closely eluting intermediates .
  • Byproduct tracking : LC-MS monitors unwanted adducts (e.g., dimerization during sulfoxide formation) .
  • Standardized protocols : Detailed stepwise procedures (e.g., oxidation with H2O2 in THF) improve inter-lab consistency .

Q. What computational methods support structure-activity relationship (SAR) studies for these compounds?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 15-prostaglandin dehydrogenase (15-PGDH) or kinase enzymes. For example, SW033291 (Ki = 0.1 nM) was optimized via docking-guided substitution of pyridyl and thiazolyl groups . MD simulations assess conformational stability of sulfinyl moieties in hydrophobic pockets .

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial effects) be interpreted?

Divergent results may reflect assay-specific conditions (e.g., cell line sensitivity) or dual mechanisms of action. For instance, 12d shows moderate cytotoxicity in MDR cancer cells but potent antifungal activity, suggesting selective targeting of membrane proteins in fungi versus ABC transporters in cancer cells . Dose-response curves and selectivity indices (SI) clarify therapeutic windows .

Q. What are the challenges in scaling up this compound syntheses for preclinical studies?

Key issues include:

  • Heterocycle stability : Thiophene rings are prone to oxidation under aerobic conditions, requiring inert atmospheres (N2/Ar) .
  • Cost of reagents : Specialty catalysts (e.g., Pd for cross-coupling) increase expenses, prompting exploration of ligand-free conditions .
  • Regioselectivity : Multi-step reactions (e.g., cyclization of 87 with CS2) may yield regioisomers, necessitating orthogonal protection strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.